![molecular formula C19H17N7OS2 B2688951 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 898429-65-7](/img/structure/B2688951.png)
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N7OS2 and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hemodynamic Effects in Cardiovascular Diseases
Compounds with similar structural characteristics have been investigated for their potential in treating cardiovascular diseases. For example, studies on AR-L 115 BS, a compound with an imidazo[4,5-b]pyridine moiety similar to the query compound, showed promising vasodilating and positive inotropic effects in patients with coronary artery disease and left ventricular failure. These effects could potentially improve cardiac output and reduce symptoms associated with heart failure (Weikl et al., 1981), (Wollschläger et al., 1981).
Anti-inflammatory and Analgesic Potential
Research on NSAIDs and related compounds, such as phenacetin and its metabolites, has demonstrated the potential for anti-inflammatory and analgesic effects. While some compounds showed a positive association with the risk of certain cancers, others, like acetaminophen, did not exhibit a significant relationship with bladder cancer risk, suggesting a nuanced profile that necessitates further investigation to delineate the therapeutic and adverse effects of these molecules (Castelao et al., 2000).
Pharmacokinetics and Drug Metabolism
Studies on the absorption, metabolism, and excretion of compounds with complex structures, such as mirabegron, provide valuable insights into how similar compounds could be processed in the human body. Understanding the pharmacokinetic profile is essential for optimizing therapeutic efficacy and minimizing potential toxicity (Takusagawa et al., 2012).
Potential in Cancer Therapy
Compounds with imidazole rings, similar to the query compound, have been explored for their activity against various types of cancer. For instance, temozolomide, an imidazole tetrazinone, has shown effectiveness in the treatment of progressive, low-grade glioma, indicating that compounds with imidazole moieties might hold potential in cancer therapy (Quinn et al., 2003).
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-2-17-23-25-19(29-17)21-16(27)11-28-18-8-7-15(22-24-18)13-3-5-14(6-4-13)26-10-9-20-12-26/h3-10,12H,2,11H2,1H3,(H,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJPRQTGHTDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。